An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-hydroxypyridin-2(1H)-one
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-hydroxypyridin-2(1H)-one
This technical guide provides a comprehensive overview of the chemical properties of 3-Bromo-4-hydroxypyridin-2(1H)-one, tailored for researchers, scientists, and drug development professionals. This document consolidates available data on its synthesis, structure, and potential applications, with a focus on its chemical behavior and characteristics.
Chemical and Physical Properties
3-Bromo-4-hydroxypyridin-2(1H)-one is a halogenated pyridinone derivative. Its structure, featuring a bromine atom and a hydroxyl group on the pyridinone ring, suggests a potential for diverse chemical reactivity and biological activity. The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | [1] |
| Molecular Weight | 189.99 g/mol | [1] |
| IUPAC Name | 3-bromo-4-hydroxy-1H-pyridin-2-one | [1] |
| CAS Number | 96245-97-5 | [1] |
| Melting Point | 228.0-237.0 °C | [2] |
| Appearance | Cream Powder | [2] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 188.94254 Da | [1] |
| Monoisotopic Mass | 188.94254 Da | [1] |
Synthesis
A common synthetic route to 3-Bromo-4-hydroxypyridin-2(1H)-one involves the diazotization of 3-amino-4-hydroxypyridine followed by a Sandmeyer-type reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one
Materials:
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3-Amino-4-hydroxypyridine
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Hydrobromic acid (48%)
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Sodium nitrite
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Ice
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Sodium bicarbonate (saturated solution)
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Ethyl acetate
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Anhydrous sodium sulfate
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Distilled water
Procedure:
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A solution of 3-amino-4-hydroxypyridine in 48% hydrobromic acid is prepared and cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite in cold distilled water is added dropwise to the cooled solution of the amine, maintaining the temperature below 5 °C.
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The reaction mixture is stirred at this temperature for 1 hour.
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The mixture is then gently warmed to room temperature and stirred for an additional 2 hours.
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The reaction is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude 3-Bromo-4-hydroxypyridin-2(1H)-one can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6): The expected proton NMR spectrum would likely show signals for the two aromatic protons on the pyridinone ring and the protons of the hydroxyl and amine groups. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
13C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum is expected to show five distinct signals corresponding to the carbon atoms of the pyridinone ring. The carbonyl carbon would appear significantly downfield.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-hydroxypyridin-2(1H)-one in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.
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1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
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13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretching of the pyridinone ring, and C-Br stretching.
| Functional Group | Expected Wavenumber (cm-1) |
| O-H stretch (hydroxyl) | 3200-3400 (broad) |
| N-H stretch (amide) | 3100-3300 |
| C=O stretch (amide) | 1640-1680 |
| C=C stretch (aromatic) | 1550-1600 |
| C-Br stretch | 500-600 |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for ATR-IR, place a small amount of the solid sample directly on the ATR crystal.
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Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (79Br and 81Br isotopes).
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.
Chemical Reactivity and Tautomerism
The chemical reactivity of 3-Bromo-4-hydroxypyridin-2(1H)-one is dictated by the interplay of its functional groups. The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions. The bromine atom can be displaced by nucleophiles, and the hydroxyl and amide groups can be involved in various condensation and derivatization reactions.
A key chemical property of hydroxypyridinones is their existence in tautomeric forms. 3-Bromo-4-hydroxypyridin-2(1H)-one can exist in equilibrium with its tautomer, 3-bromo-2,4-dihydroxypyridine. In solution, the pyridinone form is generally favored.[3][4]
Biological Activity and Potential Applications
While specific biological data for 3-Bromo-4-hydroxypyridin-2(1H)-one is limited, the broader class of 3-hydroxypyridin-4(1H)-one derivatives has attracted significant interest in medicinal chemistry. These compounds are known to be effective iron chelators and have been investigated for the treatment of iron overload diseases.
Furthermore, various derivatives have demonstrated a range of biological activities, including:
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Antimicrobial and Antifungal Activity: Some substituted 3-hydroxypyridin-4-one derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
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Enzyme Inhibition: The core structure is a scaffold for designing enzyme inhibitors, with potential applications in treating inflammation and cancer.
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Biofilm Inhibition: Certain 3-hydroxypyridin-4(1H)-one hybrids have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.
The presence of the bromine atom on the pyridinone ring of 3-Bromo-4-hydroxypyridin-2(1H)-one may modulate its biological activity and pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.
Conclusion
3-Bromo-4-hydroxypyridin-2(1H)-one is a versatile chemical entity with a rich potential for further exploration. Its synthesis is achievable through established methods, and its structure presents multiple avenues for chemical modification. While detailed experimental data on the parent compound is still emerging, the known biological activities of its derivatives highlight its promise as a scaffold in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and scientists to build upon in their future investigations of this compound.
